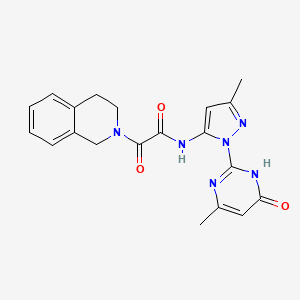

![molecular formula C13H12N2O5S B2802378 5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid CAS No. 627489-32-1](/img/structure/B2802378.png)

5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

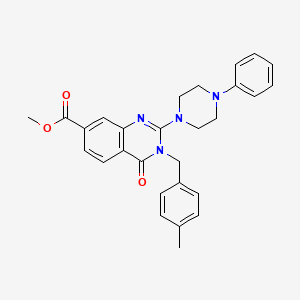

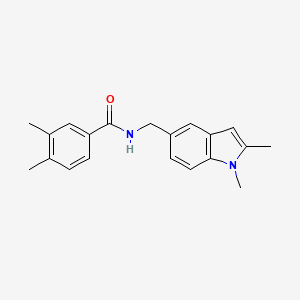

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. While the exact molecular structure of “5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid” is not available, it’s known that it contains a pyridine ring . Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms .Aplicaciones Científicas De Investigación

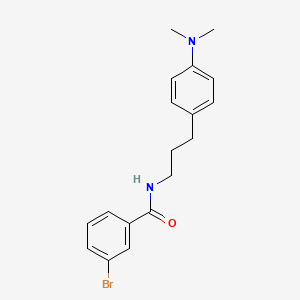

- Researchers have explored the anti-inflammatory and analgesic potential of this compound. Its 2-substituted aryl derivatives, particularly those with 2-bromo aryl substituents, have demonstrated efficacy in reducing inflammation and pain .

- The synthesized complex derived from 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid was screened against various microbes. This investigation aimed to establish its antimicrobial properties .

Anti-Inflammatory and Analgesic Agents

Antimicrobial Activity

Direcciones Futuras

The future research directions for “5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid” could involve exploring its potential biological activities, given the known activities of similar nitrogen-containing heterocyclic compounds . Further studies could also focus on its synthesis and the development of more efficient and environmentally friendly synthetic methods .

Mecanismo De Acción

Target of Action

It’s structurally similar to niacin (vitamin b3), which primarily targets the gpr109a receptor . This receptor plays a crucial role in lipid metabolism and has been associated with beneficial effects on endothelial function and vascular inflammation .

Mode of Action

Niacin is known to interact with its target, the GPR109A receptor, leading to various downstream effects that improve lipid parameters and reduce atherosclerosis progression .

Biochemical Pathways

It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), crucial coenzymes in various biochemical reactions . Niacin also inhibits the NLRP3 inflammasome/pyroptosis pathway, which is closely linked to the progression of non-alcoholic steatohepatitis (NASH) .

Pharmacokinetics

It undergoes extensive metabolism, primarily in the liver, and is excreted in the urine .

Result of Action

It improves multiple lipid parameters, reduces atherosclerosis progression, and may exert beneficial pleiotropic effects independent of changes in lipid levels .

Propiedades

IUPAC Name |

5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-20-11-2-4-12(5-3-11)21(18,19)15-10-6-9(13(16)17)7-14-8-10/h2-8,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGKPVKDZDBMKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

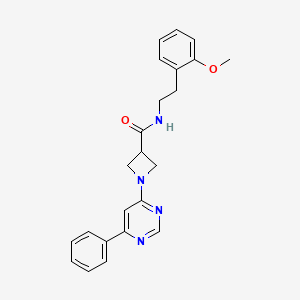

![N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2802303.png)

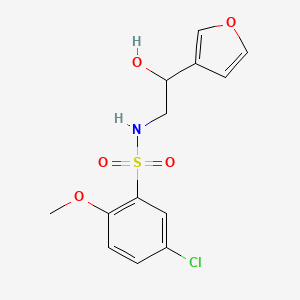

![Methyl (E)-4-oxo-4-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]but-2-enoate](/img/structure/B2802305.png)

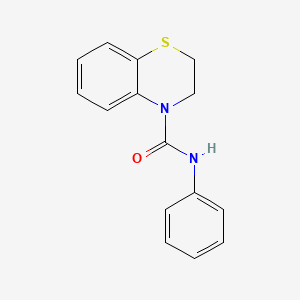

![7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2802313.png)